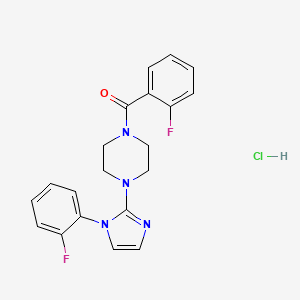

(2-fluorophényl)(4-(1-(2-fluorophényl)-1H-imidazol-2-yl)pipérazin-1-yl)méthanone chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF2N4O and its molecular weight is 404.85. The purity is usually 95%.

BenchChem offers high-quality (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le composé est synthétisé efficacement à partir de l'acide 3-bromothiophène-2-carboxylique et de la 2-fluorophénylhydrazine. L'analyse spectrale confirme les structures des produits intermédiaires et finaux .

Synthèse et structure

Relation structure-activité (SAR)

En résumé, la synthèse, les propriétés pharmacologiques et l'activité antimicrobienne potentielle de ce composé en font un sujet intéressant pour la recherche scientifique. Les chercheurs peuvent découvrir des applications supplémentaires en approfondissant ses propriétés et ses mécanismes d'action. 🌟

Mécanisme D'action

Target of Action

The primary targets of (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by the compound affects the nucleotide synthesis and regulation of adenosine function, which are the primary roles of ENTs . .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which leads to a decrease in the uptake of uridine . This could potentially affect the nucleotide synthesis and regulation of adenosine function.

Activité Biologique

The compound (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel derivative within the imidazolopiperazine class, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a piperazine ring with an imidazole moiety and fluorinated phenyl groups. The presence of the fluorine atoms is hypothesized to enhance the compound's lipophilicity and metabolic stability.

Antimalarial Activity

Research has indicated that imidazolopiperazine derivatives exhibit significant antimalarial properties. For instance, compounds similar to the one have demonstrated over 99% parasitemia reduction at doses as low as 30 mg/kg in murine models, showcasing their efficacy against Plasmodium species . The structural modifications in the piperazine ring have been crucial in optimizing these effects, with specific substitutions leading to improved potency and metabolic stability.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that related imidazolopiperazine derivatives can inhibit cancer cell proliferation effectively. For example, certain derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The presence of specific functional groups in the structure has been linked to enhanced cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazolopiperazine compounds reveals critical insights into how structural variations affect biological activity. Key findings include:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl rings has been associated with increased potency due to enhanced interactions with biological targets.

- Piperazine Modifications : Altering substituents on the piperazine ring can significantly impact both potency and selectivity against various pathogens or cancer cells.

- Imidazole Positioning : The position and nature of substituents on the imidazole ring are crucial for maintaining biological activity, with certain configurations yielding better pharmacokinetic profiles .

Case Studies

Several studies have evaluated similar compounds for their biological activities:

- Antimalarial Efficacy : A study demonstrated that optimized imidazolopiperazines achieved significant efficacy against malaria in mouse models, suggesting that further development could lead to new antimalarial therapies .

- Cytotoxicity Profiles : Another investigation assessed a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. Compounds exhibiting strong activity were characterized by specific substitutions that enhanced their ability to induce apoptosis in tumor cells .

Propriétés

IUPAC Name |

(2-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O.ClH/c21-16-6-2-1-5-15(16)19(27)24-11-13-25(14-12-24)20-23-9-10-26(20)18-8-4-3-7-17(18)22;/h1-10H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCDLKBJWNEJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.